molecular formula C7H13N5O B13488410 2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propanamide

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propanamide

Cat. No.: B13488410
M. Wt: 183.21 g/mol
InChI Key: QBOFTDUKSHGYKN-UHFFFAOYSA-N
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Description

2-Amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanamide is a triazole-containing compound characterized by an ethyl-substituted 1,2,4-triazole ring linked to a propanamide backbone. The ethyl group at the 1-position of the triazole ring distinguishes it from analogs with methyl, isopropyl, or other substituents.

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-3-(2-ethyl-1,2,4-triazol-3-yl)propanamide

InChI

InChI=1S/C7H13N5O/c1-2-12-6(10-4-11-12)3-5(8)7(9)13/h4-5H,2-3,8H2,1H3,(H2,9,13)

InChI Key

QBOFTDUKSHGYKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC(C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthesis via N-Guanidinosuccinimide (Pathway A)

The synthesis of a model compound analogous to 2-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanamide was optimized using morpholine as the amine nucleophile. The reaction was performed under microwave irradiation with varying solvents, temperatures, and times. The results are summarized below:

Entry Solvent Temperature (°C) Time (min) Isolated Yield (%)
1 Ethanol 180 25 27
2 Water 180 25 28
3 Ethyl Acetate 180 25 64
4 Acetonitrile 180 25 75
5 Acetonitrile 170 25 79
6 Acetonitrile 160 25 65
7 Acetonitrile 170 30 73
8 Acetonitrile 170 20 73
  • Optimal conditions: Acetonitrile as solvent, 170 °C, 25 minutes under microwave irradiation.
  • Outcome: High yield (up to 79%) and high purity after simple filtration.
  • Scalability: The method was successfully scaled from 1 mmol to 10 mmol without significant loss in yield or purity.

Synthesis via N-Arylsuccinimides (Pathway B)

For less nucleophilic amines, the reaction of N-phenylsuccinimide with aminoguanidine hydrochloride was optimized under microwave conditions. The two-step reaction was performed in one pot:

Entry Step 1 Conditions Step 2 Conditions Isolated Yield (%)
8 170 °C, 50 min, EtOH 180 °C, 20 min, KOH in EtOH 51
9 170 °C, 50 min, EtOH 170 °C, 30 min, KOH in EtOH 48
10 170 °C, 50 min, EtOH 180 °C, 15 min, NaOH in EtOH 55
11 170 °C, 50 min, EtOH 180 °C, 15 min, KOH in EtOH 55
  • Optimal conditions: Step 1 at 170 °C for 50 minutes in ethanol; Step 2 at 180 °C for 15 minutes with KOH in ethanol.
  • Yield: Moderate yields (~50-55%) were obtained.
  • Applicability: Suitable for synthesizing aryl-substituted triazolyl propanamides.

Mechanistic Insights and Tautomerism

  • The synthetic process involves nucleophilic ring opening followed by cyclocondensation to form the 1,2,4-triazole ring.
  • Microwave irradiation accelerates these steps by providing uniform heating and reducing reaction times.
  • The prepared compounds exhibit annular prototropic tautomerism, a phenomenon where the hydrogen atom on the triazole ring shifts position, influencing chemical and biological properties.
  • NMR spectroscopy and X-ray crystallography have been used to study tautomeric equilibria, confirming the structural integrity of the synthesized compounds.

Summary Table of Preparation Methods for 2-Amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanamide

Methodology Starting Materials Key Conditions Yield Range (%) Notes
Microwave-assisted Pathway A N-guanidinosuccinimide + amine Acetonitrile, 170 °C, 25 min 65-79 Efficient for aliphatic amines; scalable
Microwave-assisted Pathway B N-arylsuccinimide + aminoguanidine Ethanol, 170 °C (step 1), 180 °C (step 2) with base 48-55 Suitable for less nucleophilic amines

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the triazole ring, amide chain length, and additional functional groups. These modifications significantly influence physicochemical properties, binding affinity, and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Triazole Substituents Amide Chain/Functional Groups Biological Activity/Application Reference
2-Amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanamide 1-Ethyl Propanamide Under investigation (kinase targets)
GDC-0032 (11l) 1-Isopropyl, 3-methyl Extended benzoxazepin-propanamide PI3K inhibitor; antitumor activity
Taselisibum 1-Isopropyl, 3-methyl Benzoxazepin-linked propanamide PI3K inhibitor; clinical trials
Compound 15 () N/A (thiazole core) 5-(3-Nitroguanidino)pentanamide Moderate activity in unspecified assays
2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid dihydrochloride 1-Methyl Propanoic acid dihydrochloride Synthetic intermediate

Pharmacological Activity

  • GDC-0032 and Taselisibum : Both feature bulkier triazole substituents (isopropyl/methyl) and extended aromatic systems. These structural elements enhance binding to PI3K’s hydrophobic pockets, improving potency and selectivity. GDC-0032 demonstrates high unbound exposure and robust in vivo antitumor activity, attributed to optimized substituent geometry .
  • Compound 15 (): The nitroguanidino-pentanamide chain and thiazole core may enhance hydrogen bonding but reduce cell permeability compared to the ethyl-triazolyl propanamide structure. Activity is moderate, suggesting chain length and substituent polarity critically influence efficacy .

Physicochemical Properties

  • Ethyl vs.
  • Amide Chain Length : Shorter chains (propanamide) may favor membrane permeability, while longer chains (e.g., pentanamide in Compound 15) could enhance target interaction but reduce absorption .

Biological Activity

2-Amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of 2-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanamide typically involves the reaction of triazole derivatives with appropriate amines. This process can yield various derivatives with differing biological properties. For instance, a study highlighted two pathways for synthesizing related compounds that utilize microwave irradiation to enhance yields and reaction rates .

Anticancer Properties

Research indicates that compounds related to 2-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanamide exhibit significant anticancer activity. For example, derivatives have shown inhibition of key cancer-related pathways, including the EGFR and Src signaling pathways. In vitro studies demonstrated IC50 values as low as 0.24 µM for certain derivatives against EGFR, indicating potent activity .

The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For instance, studies have shown that related triazole compounds can increase p53 expression levels and promote caspase activation in cancer cell lines such as MCF-7 . This apoptotic pathway is crucial for their anticancer efficacy.

Case Studies

Several case studies have documented the biological effects of triazole derivatives:

  • MCF-7 Cell Line Study : A derivative of 2-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanamide was tested on MCF-7 cells, revealing significant apoptosis induction through enhanced p53 signaling and caspase activation .
  • Inhibition Studies : In another study, various triazole derivatives were evaluated for their inhibitory effects on human alkaline phosphatase (ALP), with some showing promising results comparable to established anticancer drugs .

Data Tables

The following table summarizes key findings related to the biological activity of 2-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanamide and its derivatives:

Compound NameTargetIC50 Value (µM)Mechanism
2-Amino...EGFR0.24Apoptosis via p53 activation
Related DerivativeSrc0.96Apoptosis induction
Triazole DerivativeALP0.42Enzyme inhibition

Q & A

Q. How is molecular docking used to predict biological interactions of this compound?

  • Methodology : Docking simulations (AutoDock Vina) model binding to target proteins (e.g., kinases). Ligand-receptor complexes are refined via molecular dynamics (GROMACS) to assess binding stability (ΔG calculations). In vitro assays (e.g., SPR) validate predicted IC₅₀ values, with deviations <20% considered acceptable .

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